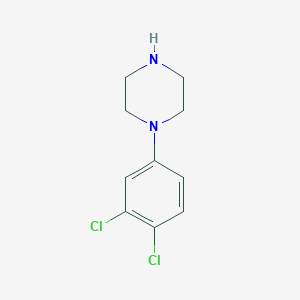

1-(3,4-Dichlorophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFJLKKZSWWVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205883 | |

| Record name | 1-(3,4-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-67-0 | |

| Record name | 1-(3,4-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dichlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3,4-dichlorophenyl)piperazine, a key intermediate in the development of various pharmaceuticals.[1] This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Core Synthesis Pathways

Two principal methods for the synthesis of this compound are prevalent in the chemical literature: the classical cyclization reaction and the modern Buchwald-Hartwig amination.

1. Classical Synthesis: Cyclization of 3,4-Dichloroaniline

This traditional approach involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction proceeds via a double N-alkylation of the aniline nitrogen, followed by an intramolecular cyclization to form the piperazine ring.

2. Modern Synthesis: Buchwald-Hartwig Amination

A more contemporary method utilizes the palladium-catalyzed Buchwald-Hartwig amination.[2] This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (1,2-dichlorobenzene) and piperazine under milder conditions than the classical method.[2] This reaction is known for its broad substrate scope and functional group tolerance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthesis pathways of this compound.

Table 1: Reactants and Stoichiometry

| Synthesis Pathway | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Molar Ratio (SM1:SM2) |

| Classical Cyclization | 3,4-Dichloroaniline | bis(2-chloroethyl)amine hydrochloride | Potassium Carbonate, n-Butanol | 1:1 |

| Buchwald-Hartwig Amination | 1,2-Dichlorobenzene | Piperazine | Pd(OAc)₂, X-Phos, KOt-Bu | 1:1.2 |

Table 2: Reaction Conditions and Yields

| Synthesis Pathway | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Classical Cyclization | n-Butanol | Reflux | Not Specified | 28%[3] |

| Buchwald-Hartwig Amination | Toluene | 100 | 10 min (microwave) | High (typical for this reaction) |

Experimental Protocols

Protocol 1: Classical Synthesis via Cyclization

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

Materials:

-

3,4-Dichloroaniline (40.5 g, 0.25 mol)

-

bis(2-chloroethyl)amine hydrochloride (44.6 g, 0.25 mol)

-

Potassium carbonate (50.0 g, 0.362 mol)

-

n-Butanol (500 mL)

-

Petroleum ether (30°-60°)

Procedure:

-

A mixture of 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is prepared in n-butanol.

-

The reaction mixture is heated to reflux. The reaction time is not specified in the source but should be monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield an oil as a residue.

-

The oil is triturated with petroleum ether (30°-60°) to induce crystallization.

-

The resulting white solid is collected by filtration.

-

The solid is dried to afford this compound (16.0 g, 28% yield) with a melting point of 62°-65° C.[3]

Protocol 2: Buchwald-Hartwig Amination (Representative)

While a specific protocol for the synthesis of this compound via Buchwald-Hartwig amination of 1,2-dichlorobenzene is not explicitly detailed in the provided search results, the following is a representative procedure based on similar reactions.

Materials:

-

1,2-Dichlorobenzene (0.25 mmol)

-

Piperazine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

X-Phos (10 mol%)

-

Potassium tert-butoxide (KOt-Bu)

-

Toluene

Procedure:

-

To an oven-dried reaction vessel, add palladium(II) acetate, X-Phos, and potassium tert-butoxide.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Toluene, 1,2-dichlorobenzene, and piperazine are added via syringe.

-

The reaction mixture is heated under microwave irradiation at 100°C for 10 minutes.

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield this compound.

Visualization of Synthesis Pathways

Diagram 1: Classical Cyclization Pathway

Caption: Classical synthesis via cyclization reaction.

Diagram 2: Buchwald-Hartwig Amination Pathway

Caption: Buchwald-Hartwig amination catalytic cycle.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57260-67-0 | |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 231.12 g/mol | [4] |

| Melting Point | 62-66 °C | |

| Boiling Point | 179 °C (15 mmHg) | [5] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥98.0% (GC) |

Table 4: Spectroscopic Data of this compound

| Spectrum Type | Key Signals/Features | Source |

| ¹H NMR | Data available on PubChem | [4] |

| ¹³C NMR | Data available on PubChem | [4] |

| IR Spectrum | Available on NIST WebBook | [3] |

| Mass Spectrum | Data available on PubChem | [4] |

References

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It serves as a crucial intermediate in the synthesis of various psychoactive drugs and is a subject of interest in neuroscience research.[1] Its biological activity is attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. This technical guide provides a comprehensive overview of its chemical properties, structural details, synthesis, and known biological signaling pathways.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers. The structure of the molecule is defined by its IUPAC name, SMILES, and InChI identifiers, which are essential for unambiguous identification in chemical databases and research publications.

Core Chemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62-66 °C |

| Boiling Point | Not available |

| Solubility | Information not readily available |

| IUPAC Name | This compound |

| SMILES String | C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl |

| InChI Key | PXFJLKKZSWWVRX-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The following protocol is a representative example of this synthesis:

Materials:

-

3,4-dichloroaniline

-

bis(2-chloroethyl)amine hydrochloride

-

Anhydrous potassium carbonate

-

n-Butanol

-

Petroleum ether

Procedure:

-

A mixture of 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and anhydrous potassium carbonate (0.362 mol) is prepared in 500 mL of n-butanol.

-

The reaction mixture is heated under reflux for an extended period, typically several hours, to facilitate the cyclization reaction.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield an oily residue.

-

The crude product is triturated with petroleum ether to induce solidification.

-

The resulting solid is collected by filtration, washed with cold petroleum ether, and dried to afford this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination:

While a specific method for this compound is not extensively documented, a general HPLC-UV method for piperazine derivatives can be adapted for its analysis. This typically involves derivatization to introduce a chromophore for UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or a suitable buffer to adjust pH

-

Derivatizing agent (e.g., dansyl chloride)

General Procedure:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Sample Preparation: The sample to be analyzed is dissolved in the same solvent as the standard.

-

Derivatization: Both standard and sample solutions are reacted with a derivatizing agent according to a validated procedure to attach a UV-active moiety.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid) is used.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Detection Wavelength: Set to the maximum absorbance of the derivatized analyte.

-

-

Analysis: The prepared standard and sample are injected into the HPLC system, and the purity is determined by comparing the peak area of the analyte to that of the standard.

Biological Activity and Signaling Pathways

This compound is recognized for its interaction with key biological pathways, primarily as a ligand for serotonin receptors and as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).

Interaction with Serotonin Receptors

Phenylpiperazines are known to act on various serotonin (5-HT) receptors, modulating serotonergic neurotransmission.[1] This interaction is a cornerstone of their application in the development of psychoactive drugs. The binding of this compound to serotonin receptors can initiate a cascade of intracellular signaling events.

Caption: Interaction of this compound with a G-protein coupled serotonin receptor.

Inhibition of DHCR7 and Cholesterol Biosynthesis

Recent studies have identified dichlorophenyl piperazines as potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels.

Caption: The inhibitory effect of this compound on the DHCR7 enzyme.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmacology. Its well-defined chemical structure and properties, coupled with its biological activity at serotonin receptors and on the cholesterol biosynthesis pathway, make it a valuable tool for researchers. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in drug discovery and development. Further research into the specific receptor subtype affinities and the downstream consequences of DHCR7 inhibition will continue to elucidate the full therapeutic potential and toxicological profile of this and related compounds.

References

An In-Depth Technical Guide to the CNS Mechanism of Action of 1-(3,4-Dichlorophenyl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a phenylpiperazine derivative with known activity within the central nervous system (CNS). As a metabolite of the antidepressant trazodone and a structural analog of various psychoactive compounds, understanding its precise mechanism of action is critical for drug development and neuroscience research. This technical guide provides a comprehensive overview of the known pharmacological properties of DCPP, focusing on its interactions with key neurotransmitter systems. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and presents its signaling pathways through structured diagrams. While specific data for DCPP is limited in the literature, this guide extrapolates from closely related analogs to provide a robust framework for its study.

Introduction

The piperazine scaffold is a cornerstone in the development of CNS-active pharmaceuticals, integral to the structure of many antidepressants and antipsychotics.[1][2] this compound, a notable member of this class, is recognized for its potential as an antidepressant and anxiolytic agent.[3] Its presence as a metabolite of widely prescribed medications necessitates a thorough understanding of its independent pharmacological profile to fully comprehend their overall effects and potential side effects. This guide aims to consolidate the current knowledge of DCPP's mechanism of action, with a focus on its receptor binding, downstream signaling, and functional outcomes in the CNS.

Receptor Binding Profile

The primary mechanism of action of DCPP in the CNS is believed to be its interaction with various neurotransmitter receptors. While comprehensive binding data for DCPP is not extensively available, information from its analogs, such as 2,3-DCPP and m-CPP, provides significant insights into its likely targets.

Serotonergic System

Phenylpiperazines are well-known for their interaction with serotonin (5-HT) receptors.[4] 3,4-DCPP is reported to act as a serotonin releaser via the serotonin transporter (SERT), albeit with relatively low affinity.[5] This suggests a potential role in modulating serotonergic tone in the synapse. The affinity of its analog, m-CPP, for various 5-HT receptor subtypes has been characterized and is presented in Table 1.

Dopaminergic System

Analogs of DCPP, such as 2,3-DCPP, have been shown to act as partial agonists at dopamine D2 and D3 receptors.[5] This interaction is a key mechanism for many antipsychotic medications.[6] The binding affinities for these related compounds are summarized in Table 1. The dichlorophenyl moiety is thought to enhance lipophilicity, potentially improving blood-brain barrier penetration.[7]

Adrenergic System

3,4-DCPP has been identified as a β1-adrenergic receptor blocker, although this interaction is also characterized by relatively low affinity.[5] The functional consequences of this activity would be the blockade of norepinephrine-mediated signaling through this receptor subtype.

Table 1: Receptor Binding Affinities (Ki) of this compound and its Analogs

| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| 1-(3-chlorophenyl)piperazine (m-CPP) | 5-HT1A | ~360-1300 | Human | [3H]8-OH-DPAT | [4] |

| 5-HT2A | ~360-1300 | Human | [3H]Ketanserin | [4] | |

| 5-HT2C | ~360-1300 | Human | [3H]Mesulergine | [4] | |

| 5-HT Transporter | 230 (IC50) | Human | [125I]RTI-55 | [8] | |

| α2-Adrenergic | 570 | Human | [3H]Rauwolscine | [4] | |

| Dopamine (General) | >2500 | Human | N/A | [4] | |

| 2,3-Dichlorophenylpiperazine Analogs | Dopamine D3 | 1-5 | Human | [125I]IABN | [9] |

| Dopamine D2 | >100-fold selectivity for D3 | Human | [125I]IABN | [9] |

Note: Data for this compound is not sufficiently available in the literature. The table presents data from its close structural analogs to provide a likely profile.

Signaling Pathways

The interaction of DCPP with its target receptors initiates a cascade of intracellular signaling events. Based on the known G-protein coupling of the putative receptor targets, the following pathways are likely modulated by DCPP.

Serotonin Receptor Signaling

Many serotonin receptors are G-protein coupled receptors (GPCRs). For instance, 5-HT1A receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3] Conversely, 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.

Dopamine Receptor Signaling

Dopamine D2 and D3 receptors are coupled to Gi/o proteins. Partial agonism at these receptors, as suggested by data from 2,3-DCPP, would lead to a submaximal inhibition of adenylyl cyclase, resulting in a modulatory effect on dopaminergic neurotransmission. This can be particularly relevant in conditions of dopamine dysregulation.

Experimental Protocols

To further elucidate the precise mechanism of action of DCPP, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies in pharmacology and neuroscience.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of DCPP for various CNS receptors.

Objective: To determine the inhibitory constant (Ki) of DCPP at target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or rodent brain tissue).

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

This compound (test compound).

-

Non-labeled competing ligand for determination of non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[3]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess non-labeled ligand), and competitor binding (membranes, radioligand, serial dilutions of DCPP).[3]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

-

Counting: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.[3]

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of DCPP to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

In Vivo Microdialysis

This protocol is for measuring the effect of DCPP on extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To quantify changes in extracellular serotonin and dopamine in a specific brain region following DCPP administration.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Anesthesia.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical detection.

-

This compound.

Procedure:

-

Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for recovery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer DCPP (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.[11]

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline and plot over time to observe the effect of DCPP.

Functional Effects and Therapeutic Potential

The multifaceted receptor interaction profile of DCPP suggests a complex net effect on CNS function. Its potential as a serotonin releaser and partial dopamine agonist points towards a possible antidepressant and mood-stabilizing effect. The exploration of phenylpiperazine derivatives for their therapeutic potential is an active area of research.[12]

Conclusion

This compound is a pharmacologically active compound with a likely complex mechanism of action involving multiple neurotransmitter systems. While direct and comprehensive data for this specific isomer are sparse, the available information on its analogs provides a strong foundation for future research. The experimental protocols outlined in this guide offer a clear path for the detailed characterization of DCPP's pharmacodynamic profile. A thorough understanding of its receptor affinities, signaling pathways, and in vivo effects is crucial for the development of novel CNS therapeutics and for a complete understanding of the pharmacology of drugs that are metabolized to this compound. Further research is warranted to fill the existing gaps in our knowledge of this intriguing molecule.

References

- 1. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine autoreceptors modulate the in vivo release of dopamine in the frontal, cingulate and entorhinal cortices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Serotonin Receptor Binding Profile of 1-(3,4-Dichlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding profile of 1-(3,4-Dichlorophenyl)piperazine (DCPP). DCPP is a chemical compound of the phenylpiperazine class and is a known metabolite of several psychoactive drugs, including aripiprazole and trazodone. Its interactions with serotonin receptors are of significant interest to researchers in the fields of pharmacology and drug development due to its potential to modulate serotonergic neurotransmission.

This document presents quantitative binding affinity data, functional activity information, and detailed experimental protocols for key assays. Additionally, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of DCPP's pharmacological characteristics.

Quantitative Binding Affinity and Functional Activity

The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The functional activity describes the compound's effect upon binding, classifying it as an agonist, antagonist, partial agonist, or inverse agonist.

While comprehensive data for DCPP across all serotonin receptor subtypes is not extensively available in a single source, the following tables summarize known binding affinities and functional activities based on available literature. It is important to note that DCPP is closely related to 1-(3-chlorophenyl)piperazine (m-CPP), and some of its serotonergic properties are inferred from studies on m-CPP.

Table 1: Binding Affinity of this compound (DCPP) for Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |

| 5-HT1A | Data not available | |||

| 5-HT2A | Data not available | |||

| 5-HT2C | Data not available | |||

| 5-HT3 | Data not available |

Table 2: Functional Activity of Phenylpiperazines at Serotonin (5-HT) Receptors (Inferred from m-CPP and related compounds)

| Receptor Subtype | Functional Activity | Assay Type | Key Findings | Reference(s) |

| 5-HT1A | Agonist | Neuroendocrine challenge | Increased prolactin and cortisol levels in humans. | [1] |

| 5-HT2A | Partial Agonist/Antagonist | Phosphoinositide Hydrolysis | Can stimulate phosphoinositide hydrolysis, but also antagonize the effects of other 5-HT2A agonists. | [2][3] |

| 5-HT2C | Agonist | fMRI in humans, animal behavior | Increased BOLD signal in brain regions with high 5-HT2C receptor density; induces hypolocomotion. | [4][5] |

| 5-HT3 | Variable | Electrophysiology, behavioral | Some arylpiperazines show agonist, partial agonist, or antagonist properties at 5-HT3 receptors. | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like DCPP at serotonin receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of DCPP for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target human serotonin receptor.

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

-

Test compound (DCPP) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., 10 µM Serotonin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).[8]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[8]

-

Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).[8]

-

96-well microplates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in an ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[9]

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.

-

Competition: Membrane preparation, radioligand, and varying concentrations of DCPP.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the DCPP concentration.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Workflow Diagram:

Radioligand Competition Binding Assay Workflow

cAMP Functional Assay

This assay measures the functional activity of a compound at Gs or Gi-coupled serotonin receptors by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine if DCPP acts as an agonist or antagonist at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1A) receptors.

Materials:

-

Cells expressing the target Gs or Gi-coupled serotonin receptor.

-

Test compound (DCPP) at various concentrations.

-

For Gi-coupled assays: Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure for Gs-Coupled Receptors (Agonist Activity):

-

Cell Preparation: Seed cells into a 96-well plate and culture overnight.[11]

-

Compound Addition: Replace the culture medium with a stimulation buffer containing various concentrations of DCPP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and add the detection reagents from the cAMP assay kit.

-

Signal Measurement: After another incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the DCPP concentration to determine the EC50 value.

Procedure for Gi-Coupled Receptors (Agonist Activity):

-

Cell Preparation: As above.

-

Compound and Forskolin Addition: Add a stimulation buffer containing a fixed concentration of forsklin and varying concentrations of DCPP.

-

Incubation, Detection, and Analysis: Proceed as for Gs-coupled receptors. An agonist will inhibit the forskolin-induced cAMP production.

Workflow Diagram:

cAMP Functional Assay Workflow

Phosphoinositide Hydrolysis Assay

This assay is used to measure the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2 family, by quantifying the accumulation of inositol phosphates.

Objective: To determine if DCPP acts as an agonist or antagonist at 5-HT2 receptors.

Materials:

-

Cells expressing the target 5-HT2 receptor.

-

[³H]myo-inositol.

-

Test compound (DCPP) at various concentrations.

-

Lithium chloride (LiCl) solution.

-

Anion exchange chromatography columns.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[12]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Compound Addition: Add varying concentrations of DCPP to the cells.

-

Incubation: Incubate for a specific time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

-

Extraction: Terminate the reaction and extract the soluble inositol phosphates.

-

Chromatography: Separate the inositol phosphates from other cellular components using anion exchange chromatography.

-

Counting: Quantify the amount of [³H]inositol phosphates in the eluates using a scintillation counter.

-

Data Analysis: Generate a dose-response curve by plotting the amount of [³H]inositol phosphates against the DCPP concentration to determine the EC50 value.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for key serotonin receptor subtypes.

5-HT1A Receptor Signaling

5-HT1A receptors are primarily coupled to Gi/o proteins.[13]

5-HT1A Receptor Gi-Coupled Signaling Pathway

5-HT2A/2C Receptor Signaling

5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins.[11]

5-HT2A/2C Receptor Gq-Coupled Signaling Pathway

5-HT3 Receptor Signaling

5-HT3 receptors are ligand-gated ion channels.

5-HT3 Receptor Ligand-Gated Ion Channel Signaling

Conclusion

This compound is a pharmacologically active compound with a complex profile at serotonin receptors. While specific binding affinity data for DCPP remains to be fully elucidated in publicly accessible literature, its structural similarity to m-CPP suggests significant interactions with multiple 5-HT receptor subtypes, including agonist activity at 5-HT1A and 5-HT2C receptors, and mixed agonist/antagonist properties at 5-HT2A receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the detailed pharmacology of DCPP and similar compounds. A thorough characterization of its binding and functional profile is essential for understanding its potential therapeutic applications and off-target effects.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT3 receptor--the relationship between structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: 1-(3,4-Dichlorophenyl)piperazine as a Cornerstone in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine (DCPP) has emerged as a pivotal chemical intermediate in the landscape of contemporary drug discovery. Its rigid piperazine core, coupled with the electronically distinct 3,4-dichlorophenyl moiety, provides a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. This technical guide delves into the synthesis, chemical properties, and extensive applications of DCPP, offering a comprehensive resource for researchers and scientists in the field. The document will explore the role of DCPP in the development of therapeutics targeting a range of biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 57260-67-0 |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

| Melting Point | 62-66 °C[1] |

| Boiling Point | 202 °C at 15 mmHg[2] |

| Appearance | White to almost white powder or crystals[2] |

| Purity | ≥98.0% (GC)[1] |

The synthesis of DCPP is most commonly achieved through the condensation of 3,4-dichloroaniline with bis(2-chloroethyl)amine. This reaction is a cornerstone for obtaining the core DCPP scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Potassium carbonate

-

n-Butanol

-

Petroleum ether (30°-60°C)

Procedure: [3]

-

A mixture of 44.6 g (0.25 mol) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mol) of 3,4-dichloroaniline, and 50.0 g (0.362 mol) of potassium carbonate is prepared in 500 mL of n-butanol.

-

The reaction mixture is heated and stirred. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up to yield an oil as a residue.

-

The resulting oil is triturated with petroleum ether (30°-60°C) to induce crystallization.

-

The solid product is collected by filtration, washed with petroleum ether, and dried to afford this compound as a white solid.

Note: This is a general procedure and may require optimization for scale and purity requirements.

Applications in Drug Discovery

The DCPP moiety is a common feature in a multitude of drug candidates and approved drugs, primarily targeting the central nervous system (CNS). Its structural characteristics allow for favorable interactions with various receptors and transporters.

Antipsychotics and Antidepressants

DCPP serves as a crucial intermediate in the synthesis of atypical antipsychotics and antidepressants.[2][4] The dichlorophenyl group can enhance lipophilicity, potentially improving the blood-brain barrier penetration of the final drug molecule.[4]

One of the most notable applications of a related isomer, 1-(2,3-dichlorophenyl)piperazine, is in the synthesis of the atypical antipsychotic aripiprazole .[5] Aripiprazole and another recently approved antipsychotic, cariprazine , share a common metabolite, 2,3-dichlorophenylpiperazine, which has been shown to be a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[5]

Serotonergic and Dopaminergic Agents

The piperazine ring of DCPP is a well-established pharmacophore for interacting with aminergic G-protein coupled receptors, such as serotonin (5-HT) and dopamine (D) receptors. DCPP itself has been shown to act as a serotonin releaser via the serotonin transporter (SERT) and as a β1-adrenergic receptor blocker, albeit with relatively low affinity.[5]

Derivatives of DCPP are often explored for their potential as antidepressants and anxiolytics due to their ability to modulate serotonergic and dopaminergic systems.[2][4] These compounds are frequently evaluated for their binding affinity at various receptor subtypes.

Neurokinin Receptor Antagonists

Recent research has demonstrated the utility of the DCPP scaffold in developing potent and selective antagonists for the neurokinin-2 (NK2) receptor. These antagonists have potential therapeutic applications in conditions such as asthma and irritable bowel syndrome.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from or related to this compound.

Table 1: Neurokinin-2 (NK2) Receptor Antagonist Activity

| Compound | Target | Assay | Activity | Reference |

| Sulfamide analogue 33 | Human NK2 | Radioligand Binding | IC₅₀ = 4 nM | [3] |

| Sulfamide analogue 33 | Human NK1 | Radioligand Binding | IC₅₀ = 7.9 µM | [3] |

| Sulfamide analogue 33 | Human NK3 | Radioligand Binding | IC₅₀ = 1.8 µM | [3] |

| Analogue 29 | Rabbit Pulmonary Artery (NK2) | Functional Assay | pA₂ = 8.1 | [3] |

| Compound 5 | Rabbit Pulmonary Artery (NK2) | Functional Assay | pA₂ = 9.3 | [3] |

Table 2: Activity at Other CNS Targets

| Compound | Target | Action | Notes | Reference |

| This compound | Serotonin Transporter (SERT) | Serotonin Releaser | Low affinity | [5] |

| This compound | β1-Adrenergic Receptor | Blocker | Low affinity | [5] |

| 2,3-Dichlorophenylpiperazine | Dopamine D2 Receptor | Partial Agonist | Metabolite of Aripiprazole and Cariprazine | [5] |

| 2,3-Dichlorophenylpiperazine | Dopamine D3 Receptor | Partial Agonist | Metabolite of Aripiprazole and Cariprazine | [5] |

| 2,3-Dichlorophenylpiperazine | DHCR7 | Potent Inhibitor | Metabolite of Aripiprazole and Cariprazine | [5] |

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of drugs derived from DCPP, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

References

- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)piperazine (DCPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a compound of significant interest in medicinal chemistry and neuroscience. It serves as a key intermediate in the synthesis of various psychoactive drugs and is a known metabolite of the antidepressant trazodone. A thorough understanding of its physicochemical properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the core physicochemical characteristics of DCPP, complete with detailed experimental protocols and visual representations of its potential biological signaling pathways.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in biological systems and for the design of new molecular entities.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 231.12 g/mol | [1] |

| Appearance | White to off-white or very slightly yellow crystalline powder/solid. | [3] |

| Melting Point | 62-68 °C | [4] |

| Boiling Point | 202 °C at 15 mmHg | |

| pKb | 5.59 | [3] |

| Partition Coefficient (logP) | 2.78 - 2.9 | [1][3] |

| Aqueous Solubility | Slightly soluble in water. | [3] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of DCPP are outlined below. These protocols are designed to be reproducible in a standard laboratory setting.

Melting Point Determination

The melting point of DCPP can be determined using the capillary tube method with a calibrated melting point apparatus.[4][5]

Materials:

-

This compound (DCPP) sample, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

Procedure:

-

A small amount of the finely powdered DCPP sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

-

Once the approximate melting range is known, the apparatus is allowed to cool.

-

A fresh sample is prepared and heated rapidly to about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of DCPP.

Boiling Point Determination (Under Reduced Pressure)

The boiling point of DCPP at reduced pressure is determined to prevent decomposition at its atmospheric boiling point.[6][7]

Materials:

-

This compound (DCPP) sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

Procedure:

-

A small amount of DCPP is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mmHg).

-

The heating bath is heated gradually.

-

A stream of bubbles will emerge from the capillary tube as the liquid heats up.

-

The temperature at which a continuous and rapid stream of bubbles emerges is noted.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.

pKa Determination by Potentiometric Titration

The pKa of the conjugate acid of DCPP can be determined by potentiometric titration.[8][9][10]

Materials:

-

This compound (DCPP) sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of DCPP is dissolved in a known volume of deionized water.

-

A stoichiometric excess of standardized HCl is added to protonate the piperazine nitrogens.

-

The solution is titrated with the standardized NaOH solution.

-

The pH of the solution is recorded after each addition of NaOH.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of NaOH added) is plotted.

-

The equivalence point is determined from the first or second derivative of the titration curve.

-

The pKa is calculated using the Henderson-Hasselbalch equation at the half-equivalence point. The pKb is then calculated using the relationship pKa + pKb = 14.

Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.[3][11][12]

Materials:

-

This compound (DCPP) sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

A known concentration of DCPP is prepared in either the aqueous or organic phase.

-

Equal volumes of the n-octanol and aqueous phases are added to the separatory funnel or centrifuge tube.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged or allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the aqueous and organic phases.

-

The concentration of DCPP in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of DCPP in the organic phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination by Shake-Flask Method

The aqueous solubility of DCPP is determined by measuring the concentration of a saturated solution.[1][13][14]

Materials:

-

Excess solid this compound (DCPP)

-

Deionized water or a suitable aqueous buffer

-

Vials with screw caps

-

Shaker or rotator set at a constant temperature (e.g., 25 °C)

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

-

An excess amount of solid DCPP is added to a vial containing a known volume of the aqueous medium.

-

The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of DCPP in the clear filtrate is determined using a calibrated analytical method.

-

The determined concentration represents the aqueous solubility of DCPP at that temperature.

Biological Activity and Signaling Pathways

This compound is a known metabolite of the antidepressant drug trazodone and exhibits activity at serotonin receptors.[15][16][17] Phenylpiperazine derivatives are known to interact with both serotonergic and dopaminergic systems.[18][19][20]

Interaction with Serotonergic System

DCPP and its parent compound, trazodone, are known to interact with serotonin receptors. Trazodone acts as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor. Its metabolite, m-chlorophenylpiperazine (a related compound to DCPP), is an agonist at 5-HT2C receptors and a partial agonist at 5-HT1A receptors.[16][17] DCPP likely shares some of these properties, contributing to the overall pharmacological profile.

Simplified Serotonergic Synapse Interaction

Caption: DCPP's potential interactions at a serotonergic synapse.

Interaction with Dopaminergic System

Phenylpiperazine derivatives have been shown to modulate dopaminergic neurotransmission.[20][21] Dopamine receptors are G-protein coupled receptors that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o to inhibit adenylyl cyclase.[22][23][24] The interaction of DCPP with these pathways may contribute to its overall central nervous system effects.

General Dopamine Receptor Signaling Pathways

Caption: Overview of D1-like and D2-like dopamine receptor signaling.

Conclusion

This technical guide provides a consolidated resource for the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical foundation for researchers working with this compound. The visualized signaling pathways, while simplified, provide a conceptual framework for understanding its potential biological activities. A comprehensive grasp of these fundamental characteristics is indispensable for the rational design and development of novel therapeutics derived from the phenylpiperazine scaffold.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ajrconline.org [ajrconline.org]

- 3. acdlabs.com [acdlabs.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uregina.ca [uregina.ca]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. store.astm.org [store.astm.org]

- 15. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dopamine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 24. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine (CAS: 57260-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a piperazine ring attached to a dichlorinated phenyl group, makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and analytical methods associated with this compound, intended to support research and development efforts in these fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 57260-67-0 | |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | |

| Molecular Weight | 231.12 g/mol | |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 62-66 °C | |

| Boiling Point | 179 °C at 15 mmHg | [2] |

| Solubility | Information not available | - |

| pKa | Information not available | - |

| LogP | Information not available | - |

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

-

Reactants:

-

3,4-dichloroaniline

-

bis(2-chloroethyl)amine hydrochloride

-

A suitable base (e.g., potassium carbonate)

-

A high-boiling point solvent (e.g., n-butanol or xylene)

-

-

Procedure:

-

Combine equimolar amounts of 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in the chosen solvent.

-

Add an excess of the base to the mixture.

-

Heat the reaction mixture to reflux and maintain for a sufficient period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is typically worked up by extraction and washing to remove unreacted starting materials and inorganic salts.

-

The crude product is obtained after evaporation of the solvent.

-

A visual representation of the synthesis workflow is provided below.

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for arylpiperazines include ethanol, isopropanol, or mixtures of solvents like ethanol/water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If the solution is colored, it can be treated with activated charcoal to remove colored impurities.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons on the dichlorophenyl ring.

-

Signals for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring will likely appear at a different chemical shift than the protons on the carbons adjacent to the secondary amine.

-

A signal for the N-H proton of the piperazine ring, which may be broad and its chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the dichlorophenyl ring. The carbons attached to chlorine will have distinct chemical shifts.

-

Signals for the methylene carbons of the piperazine ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (231.12 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.

Expected Fragmentation Pattern: Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[4]

Key IR Absorptions:

-

N-H stretching vibrations for the secondary amine in the piperazine ring.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C=C stretching vibrations for the aromatic ring.

-

C-N stretching vibrations.

-

C-Cl stretching vibrations.

Biological Activity and Mechanism of Action

This compound is primarily utilized as an intermediate in the synthesis of psychoactive drugs, particularly those targeting the central nervous system.[1]

Interaction with Neurotransmitter Systems

Furthermore, it has been reported that this compound acts as a serotonin releaser and a β₁-adrenergic receptor blocker, although with relatively low affinity.

The potential interaction with key neurotransmitter systems is depicted below.

Inhibition of Cholesterol Biosynthesis

A significant finding for the class of dichlorophenyl piperazines is their potent inhibition of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. This has been demonstrated for the 2,3-dichloro isomer. Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC), a condition that mimics the biochemical phenotype of Smith-Lemli-Opitz syndrome. Given the structural similarity, it is highly probable that this compound also inhibits this enzyme.

The proposed mechanism of action on the cholesterol biosynthesis pathway is illustrated below.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of this compound, both for purity assessment and quantification. While a specific method for the 3,4-dichloro isomer is not detailed in the literature, methods for the 2,3-dichloro isomer can be adapted.

Exemplary HPLC Method Parameters (adapted from related compounds):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good separation from impurities.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

-

Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducible retention times.

-

Flow Rate: Typically around 1.0 mL/min.

A general workflow for HPLC analysis is provided below.

References

Spectroscopic Profile of 1-(3,4-Dichlorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-(3,4-Dichlorophenyl)piperazine, a significant building block in medicinal chemistry. The information presented herein is intended to support researchers and scientists in drug discovery and development by providing detailed spectral data and the methodologies for their acquisition.

Introduction

This compound is a chemical compound frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its structural motif is present in a number of psychoactive drugs. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and manufacturing settings. This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (piperazine) | ~3.10 - 3.20 | t | ~5.0 |

| H-3', H-5' (piperazine) | ~3.00 - 3.10 | t | ~5.0 |

| NH (piperazine) | ~1.90 - 2.10 | s (broad) | - |

| H-2 (aromatic) | ~7.30 | d | ~2.5 |

| H-5 (aromatic) | ~7.25 | d | ~8.7 |

| H-6 (aromatic) | ~6.80 | dd | ~8.7, 2.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (aromatic) | ~150 |

| C-2 (aromatic) | ~117 |

| C-3 (aromatic) | ~132 |

| C-4 (aromatic) | ~122 |

| C-5 (aromatic) | ~130 |

| C-6 (aromatic) | ~115 |

| C-2', C-6' (piperazine) | ~49 |

| C-3', C-5' (piperazine) | ~46 |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound has been documented by the NIST/EPA Gas-Phase Infrared Database. The characteristic absorption bands are presented below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 - 3300 | N-H stretch (piperazine) |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2800 | C-H stretch (aliphatic, piperazine) |

| ~1600 - 1450 | C=C stretch (aromatic ring) |

| ~1250 - 1180 | C-N stretch (aromatic amine) |

| ~850 - 750 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the dichlorophenyl and piperazine moieties.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Relative Abundance |

| 230/232/234 | [M]⁺ | High (isotopic pattern for 2 Cl) |

| 187/189 | [M - C₂H₅N]⁺ | Moderate |

| 160/162 | [M - C₄H₈N]⁺ | Moderate |

| 145/147 | [Cl₂C₆H₃]⁺ | Moderate |

| 85 | [C₅H₉N₂]⁺ | High |

| 56 | [C₃H₆N]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound is separated from the solvent and any impurities on the GC column and introduced into the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data under controlled laboratory conditions and compare it with reference standards when available.

Potential therapeutic applications of 1-(3,4-Dichlorophenyl)piperazine derivatives

An In-depth Technical Guide to the Therapeutic Applications of 1-(3,4-Dichlorophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound (DCPP) moiety is a cornerstone structural motif in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Derivatives built upon this core have demonstrated significant pharmacological activity across multiple biological targets, leading to extensive research into their potential applications for various diseases, particularly those affecting the central nervous system (CNS).[3][4] This document provides a comprehensive technical overview of the DCPP scaffold, detailing its mechanisms of action, summarizing key structure-activity relationship (SAR) data, outlining potential therapeutic applications, and providing methodologies for relevant experimental protocols. The primary focus is on the interaction of these derivatives with neurotransmitter systems, their potential in oncology, and as anti-infective agents.

Core Mechanisms of Action

The pharmacological versatility of DCPP derivatives stems from their ability to interact with multiple, high-value biological targets. The dichlorophenyl group enhances lipophilicity, which may improve penetration of the blood-brain barrier, a crucial property for CNS-active drugs.[5] The primary mechanisms are centered on the modulation of key neurotransmitter receptors and other vital cellular machinery.

Modulation of Neurotransmitter Systems

DCPP derivatives are potent modulators of monoamine pathways, which are critical for regulating mood, cognition, and motor control.[1][3]

-

Serotonin (5-HT) Receptors: These compounds exhibit significant activity at various serotonin receptor subtypes.[6] They can act as antagonists at 5-HT2A receptors and agonists at 5-HT1A receptors, a profile associated with anxiolytic and antidepressant effects.[7][8] The arylpiperazine moiety is a well-established pharmacophore for interacting with serotonergic receptors.[6]

-